1-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]piperidine
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Overview
Description
1-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-fluorophenoxyethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]piperidine typically involves the following steps:
Formation of 4-fluorophenoxyethanol: This can be achieved by reacting 4-fluorophenol with ethylene oxide in the presence of a base such as potassium hydroxide.
Preparation of 4-fluorophenoxyethoxyethyl bromide: The 4-fluorophenoxyethanol is then reacted with ethylene dibromide in the presence of a base to form the corresponding bromide.
Nucleophilic substitution: The final step involves the reaction of 4-fluorophenoxyethoxyethyl bromide with piperidine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-alkylated piperidine derivatives.
Scientific Research Applications
1-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group enhances its binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]piperidine
- 1-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]piperidine
- 1-[2-[2-(4-bromophenoxy)ethoxy]ethyl]piperidine
Uniqueness
1-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]piperidine is unique due to the presence of the 4-fluorophenoxy group, which imparts distinct electronic and steric properties. This makes it more selective in its interactions with biological targets compared to its chlorinated or brominated analogs.
Properties
IUPAC Name |
1-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO2/c16-14-4-6-15(7-5-14)19-13-12-18-11-10-17-8-2-1-3-9-17/h4-7H,1-3,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSUKODQLYQEHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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